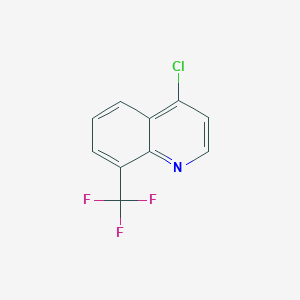

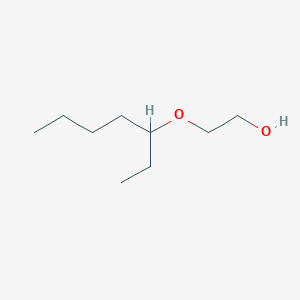

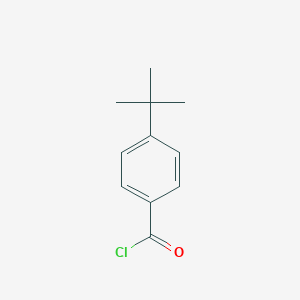

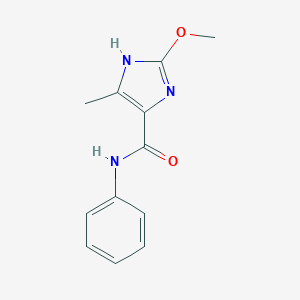

![molecular formula C32H33NO5 B154947 N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide CAS No. 1699-40-7](/img/structure/B154947.png)

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide

Übersicht

Beschreibung

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide, also known as N-BOMPMA, is an organic compound with a variety of applications in scientific research. N-BOMPMA is an analogue of the neurotransmitter acetylcholine, which is a major player in the human nervous system. N-BOMPMA has been used in a range of research applications, including studies of the nervous system, muscle contraction, and drug delivery.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide involves the use of a series of chemical reactions to form the final product. The starting materials are chosen based on their ability to react and form the desired product, and the reaction steps are designed to optimize yield and purity of the final product.

Starting Materials

4-Methoxybenzaldehyde, 3-Methoxyphenethylamine, 4-Benzyloxy-3-methoxybenzaldehyde, 3-Benzyloxy-4-methoxybenzylamine, Acetic anhydride, Sodium acetate, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Methanol, Chloroform, Ethanol

Reaction

Step 1: Synthesis of 4-(Benzyloxy)-3-Methoxyphenethylamine, - React 4-Methoxybenzaldehyde with 3-Methoxyphenethylamine in the presence of sodium hydroxide to form 4-(Hydroxy)-3-Methoxyphenethylamine, - Add benzyl bromide to the reaction mixture to form 4-(Benzyloxy)-3-Methoxyphenethylamine, Step 2: Synthesis of 3-(benzyloxy)-4-Methoxybenzylamine, - React 4-Benzyloxy-3-methoxybenzaldehyde with 3-Benzyloxy-4-methoxybenzylamine in the presence of sodium hydroxide to form 3-(benzyloxy)-4-Methoxybenzylamine, Step 3: Synthesis of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide, - React 4-(Benzyloxy)-3-Methoxyphenethylamine with 3-(benzyloxy)-4-Methoxybenzylamine in the presence of acetic anhydride and sodium acetate to form N-[4-(Benzyloxy)-3-Methoxyphenethyl]-3-(benzyloxy)-4-Methoxybenzylamide, - Add hydrochloric acid to the reaction mixture to form N-[4-(Benzyloxy)-3-Methoxyphenethyl]-3-(benzyloxy)-4-Methoxybenzylammonium chloride, - Filter the reaction mixture and wash the solid with diethyl ether, - React N-[4-(Benzyloxy)-3-Methoxyphenethyl]-3-(benzyloxy)-4-Methoxybenzylammonium chloride with sodium acetate and acetic anhydride in the presence of chloroform to form N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide, - Recrystallize the product from ethanol to obtain the final product

Wissenschaftliche Forschungsanwendungen

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide has a wide range of applications in scientific research. It has been used in studies of the nervous system, muscle contraction, and drug delivery. It has also been used to study the effects of acetylcholine on the human body, as well as the effects of drugs on the nervous system. It has also been used in studies of drug metabolism, as well as in studies of the effects of drugs on the cardiovascular system.

Wirkmechanismus

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide acts as an agonist at the muscarinic acetylcholine receptors, which are found in the central and peripheral nervous systems. It works by binding to the muscarinic acetylcholine receptors, which then activate a cascade of chemical reactions that lead to the release of neurotransmitters. This release of neurotransmitters is responsible for the physiological effects of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide.

Biochemische Und Physiologische Effekte

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide has a range of biochemical and physiological effects. In the central nervous system, it has been shown to increase levels of acetylcholine, which is involved in memory formation and learning. It has also been shown to have an inhibitory effect on the release of dopamine and norepinephrine, which are involved in the regulation of mood and behavior. In the peripheral nervous system, it has been shown to increase the activity of the sympathetic nervous system, which is responsible for the regulation of heart rate, blood pressure, and other physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide has several advantages for lab experiments. It is an efficient and cost-effective method of synthesizing acetylcholine analogues. It is also easy to use, as it can be synthesized in a two-step process. However, there are some limitations to using N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in lab experiments. It is difficult to control the concentration of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in the reaction, as it can be easily degraded by heat and light. Additionally, it is difficult to determine the exact concentration of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in the reaction, as it is rapidly metabolized in the body.

Zukünftige Richtungen

The future directions of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide research are numerous. One potential direction is to explore the effects of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide on various physiological processes, such as heart rate, blood pressure, and respiration. Additionally, research could be conducted to explore the effects of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide on memory formation and learning. Another potential direction is to explore the use of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in drug delivery, as it has been shown to be an effective method of delivering drugs to the nervous system. Finally, further research could be conducted to explore the potential uses of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Eigenschaften

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO5/c1-35-28-15-14-27(20-31(28)38-23-26-11-7-4-8-12-26)21-32(34)33-18-17-24-13-16-29(30(19-24)36-2)37-22-25-9-5-3-6-10-25/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWHDTDRLRBMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701121814 | |

| Record name | 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide | |

CAS RN |

1699-40-7 | |

| Record name | 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BENZYLOXY-4-MEO-PH)-N-(2-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.